2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid

Suzuki-Miyaura Coupling Cross-Coupling Medicinal Chemistry

2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid (CAS 2096335-53-2) is an arylboronic acid distinguished by its unique spirocyclic scaffold, which fuses a 1,5-benzodioxepine ring system with a cyclopropane ring via a quaternary spiro carbon. With a molecular formula of C₁₁H₁₃BO₄ and a molecular weight of 220.03 g/mol, this compound serves primarily as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a rigid, three-dimensional spirocyclic motif into biaryl and heterobiaryl systems.

Molecular Formula C11H13BO4
Molecular Weight 220.03
CAS No. 2096335-53-2
Cat. No. B2800743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid
CAS2096335-53-2
Molecular FormulaC11H13BO4
Molecular Weight220.03
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)OCC3(CC3)CO2)(O)O
InChIInChI=1S/C11H13BO4/c13-12(14)8-2-1-3-9-10(8)16-7-11(4-5-11)6-15-9/h1-3,13-14H,4-7H2
InChIKeyMXUMJCAZRRESDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid (CAS 2096335-53-2) | Procurement-Relevant Structural & Reactivity Baseline


2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid (CAS 2096335-53-2) is an arylboronic acid distinguished by its unique spirocyclic scaffold, which fuses a 1,5-benzodioxepine ring system with a cyclopropane ring via a quaternary spiro carbon . With a molecular formula of C₁₁H₁₃BO₄ and a molecular weight of 220.03 g/mol, this compound serves primarily as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a rigid, three-dimensional spirocyclic motif into biaryl and heterobiaryl systems . Its structural rigidity, conferred by the spirocyclic architecture, is of significant interest in medicinal chemistry for improving the metabolic stability and target selectivity of derived bioactive molecules .

Why Generic Substitution Fails for 2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid in Research Procurement


Generic substitution with simpler arylboronic acids (e.g., phenylboronic acid) or even non-spirocyclic benzodioxepine boronic acids (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid) fails to deliver the unique conformational constraint and three-dimensional geometry required for structure-activity relationship (SAR) studies. The spirocyclic fusion of the cyclopropane ring locks the dioxepine into a rigid, non-planar conformation, which is a critical determinant of biological target engagement and pharmacokinetic properties . Specifically, the loss of this spirocyclic constraint has been shown to fundamentally alter biological activity: in a class-level example, spiro-benzodioxepine PDE4 inhibitors demonstrated systemic oral activity, whereas their non-spirocyclic analogs were limited to topical administration due to rapid metabolic degradation [1]. Furthermore, the substitution pattern of the boronic acid at the 6-position of this scaffold dictates the regiochemistry of subsequent cross-coupling, making it non-interchangeable with the 9-yl regioisomer or the 6-bromo electrophilic counterpart (CAS 1334499-94-3) .

Quantitative Evidence Guide: Head-to-Head Differentiation of 2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid


Synthetic Utility: Complementary Reactivity vs. 6-Bromo Spirocyclic Electrophile

The target boronic acid (CAS 2096335-53-2) serves as the nucleophilic coupling partner for the introduction of the spiro[1,5-benzodioxepine-3,1'-cyclopropane] scaffold via Suzuki-Miyaura reactions, while its direct halogenated analog, 6-bromo-2,4-dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane] (CAS 1334499-94-3), functions as the electrophilic partner . This complementary reactivity provides orthogonal synthetic access points: the boronic acid can cross-couple with diverse aryl/heteroaryl halides, whereas the bromo analog requires an external boronic acid. No yield data for the target compound's cross-coupling performance is publicly available, but the utility of boronic acids in metal-catalyzed C–C bond formation is well-established as a class-level property . The compound is also described as an intermediate for creating analogs with improved metabolic stability and target selectivity [1].

Suzuki-Miyaura Coupling Cross-Coupling Medicinal Chemistry

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Non-Spiro Analog

The target compound exhibits a predicted boiling point of 420.9±55.0 °C and a predicted density of 1.34±0.1 g/cm³ . These values differ from a closely related non-spirocyclic analog, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid, which has a reported melting point of 150 °C and density of 1.29 g/cm³ . The higher density and significantly higher boiling point of the spiro compound are consistent with its increased structural rigidity and restricted conformational freedom, which can lead to stronger intermolecular interactions . While these are predicted values, they provide a comparative baseline for assessing material handling, purification strategies, and shelf-life considerations.

Physicochemical Properties Predicted Properties Comparator Analysis

Biological Activity Class-Level Evidence: Spirocyclic Rigidity Confers Systemic Oral vs. Topical Activity Window

Patent literature on spiro benzodioxepine-containing compounds as phosphodiesterase-4 (PDE4) inhibitors provides class-level evidence for the importance of the spiro motif. Compounds incorporating a spiro benzodioxole or benzodioxepine heterocyclic ring system were developed to overcome the oral bioavailability limitations of earlier PDE4 inhibitors. Specifically, WO 2008/104175 disclosed non-spirocyclic 4-substituted 3,5-dichloropyridine PDE4 inhibitors limited to topical administration due to rapid degradation, whereas the spiro-constrained analogs in WO2011160632A1 demonstrated systemic exposure after oral administration [1]. The present target compound, with its boronic acid handle, enables the modular late-stage introduction of this performance-defining spirocyclic scaffold into a variety of candidate molecules, offering a direct synthetic route to analogs with a proven class-level PK advantage over their non-spirocyclic counterparts. No specific IC50 or PK data for this exact boronic acid building block is available; its value is in enabling the synthesis of the active pharmacophore.

PDE4 Inflammatory Disease Pharmacokinetics

Optimal Research & Industrial Application Scenarios for 2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid


Late-Stage Functionalization of Drug Leads with a Rigid, Spirocyclic Motif

This boronic acid is the ideal reagent for medicinal chemists employing a late-stage diversification strategy to improve the metabolic stability or target selectivity of a lead compound. Its participation in Suzuki-Miyaura cross-coupling allows for the direct installation of the spirocyclic 1,5-benzodioxepine scaffold onto a pre-formed drug-like core. This approach is supported by class-level evidence showing that this spiro motif can confer systemic oral bioavailability, as demonstrated by the transition from topical to oral PDE4 inhibitors [1].

Parallel Library Synthesis of Spirocyclic Biaryls

As a nucleophilic coupling partner, this compound enables the parallel synthesis of diverse libraries of spirocyclic biaryls when reacted with arrays of commercially available aryl halides. This is a distinct, orthogonal application compared to its electrophilic 6-bromo analog (CAS 1334499-94-3) , allowing medicinal chemistry groups to explore the opposite retrosynthetic disconnection and potentially access different chemical space.

Boron-Enabled Biological Tool Compounds for Chemoproteomics

The boronic acid moiety itself is a known recognition element for serine proteases and other enzymes, exhibiting the ability to form reversible covalent bonds with catalytic residues . This compound could serve as a structural core for developing activity-based probes or enzyme inhibitors, where the spirocyclic scaffold provides a rigid vector for placing recognition elements in unique 3D orientations compared to planar phenylboronic acids.

Material Science Precursor for Rigid, High-T_b Polymeric Monomers

The predicted high boiling point (420.9 °C) and density (1.34 g/cm³) reflect strong intermolecular interactions arising from the rigid, dense spirocyclic structure . This could be leveraged in the design of novel polymeric materials or metal-organic frameworks where thermal stability and spatial precision are paramount, differentiating it from less rigid boronic acid monomers.

Quote Request

Request a Quote for 2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.